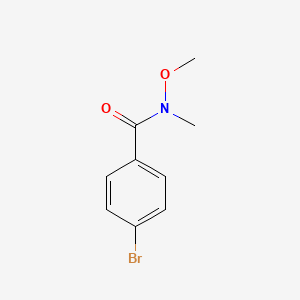

4-Bromo-N-methoxy-N-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHZWOBPONLEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451356 | |

| Record name | 4-Bromo-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192436-83-2 | |

| Record name | 4-Bromo-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-methoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-N-methoxy-N-methylbenzamide CAS number

An In-depth Technical Guide to 4-Bromo-N-methoxy-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 192436-83-2), a versatile bifunctional reagent crucial to modern organic synthesis. As a member of the Weinreb amide class, this compound offers a superior method for the synthesis of ketones from highly reactive organometallic reagents, overcoming the common issue of over-addition. This document details its physicochemical properties, provides a robust and validated protocol for its synthesis from 4-bromobenzoyl chloride, and presents a detailed workflow for its primary application in ketone synthesis. Mechanistic insights, expected analytical characterization data, and essential safety protocols are discussed to provide researchers, scientists, and drug development professionals with a complete operational understanding of this valuable synthetic intermediate.

Introduction and Chemical Identity

This compound is a specialized acylating agent that has gained significant traction in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development.[1] Its utility stems from the unique reactivity of the N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide.

The Significance of the Weinreb Amide

The primary challenge in reacting potent nucleophiles, such as Grignard or organolithium reagents, with traditional acylating agents like esters or acid chlorides is the lack of control. The ketone intermediate formed is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.

The Weinreb amide elegantly solves this problem. Upon nucleophilic attack, it forms a stable, five-membered chelated tetrahedral intermediate. This intermediate is stabilized at low temperatures by the coordination of the magnesium or lithium cation with both the newly formed alkoxide and the N-methoxy oxygen atom. This chelate is stable enough to survive the reaction conditions and only collapses to the ketone upon acidic workup, preventing the over-addition side reaction and ensuring high yields of the desired ketone.

Bifunctional Synthetic Utility

The molecule possesses two key reactive sites:

-

The Weinreb Amide: Serves as a reliable precursor for the synthesis of 4-bromophenyl ketones.

-

The Aryl Bromide: The bromine atom on the aromatic ring is an excellent handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.[1]

Physicochemical Properties & Characterization

A thorough understanding of the compound's physical properties is essential for its proper handling, application, and purification.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 192436-83-2 | [2][3] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2][4] |

| Molecular Weight | 244.09 g/mol | [2][4] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless to light yellow clear liquid or solid | [4][5] |

| Purity (Typical) | ≥95.0% (GC) | [4] |

| Specific Gravity | ~1.47 | [4] |

| Refractive Index | ~1.57 | [4] |

Expected Analytical Data

While a publicly available, peer-reviewed spectrum was not identified, the following data can be reliably predicted based on the structure and analysis of analogous compounds.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.65-7.50 (m, 4H): The aromatic protons will appear as a complex multiplet, likely two sets of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

-

δ ~3.55 (s, 3H): A sharp singlet corresponding to the O-methyl (OCH₃) protons.

-

δ ~3.35 (s, 3H): A sharp singlet corresponding to the N-methyl (NCH₃) protons.

-

Expert Insight: Unlike ortho-substituted isomers which may show broad humps at room temperature due to restricted rotation, para-isomers like this compound are expected to show two distinct, sharp singlets for the methyl groups.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~169.0: Carbonyl carbon (C=O).

-

δ ~135.0 - 125.0: Four signals for the aromatic carbons.

-

δ ~61.5: O-methyl carbon (OCH₃).

-

δ ~34.0: N-methyl carbon (NCH₃).

-

-

IR Spectroscopy (Liquid Film/KBr Pellet):

-

~1660-1640 cm⁻¹: Strong, characteristic C=O (amide) stretching vibration.

-

~3080-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching.

-

~1100-1000 cm⁻¹: C-Br stretching.

-

Synthesis Protocol: From 4-Bromobenzoyl Chloride

The most direct and reliable synthesis involves the acylation of N,O-dimethylhydroxylamine with 4-bromobenzoyl chloride. The base, typically pyridine, acts as a nucleophilic catalyst and neutralizes the HCl byproduct.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Bromobenzoyl chloride (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

-

Pyridine (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

-

Suspension: Add anhydrous DCM to the flask, followed by the slow, dropwise addition of pyridine (2.2 eq) while cooling in an ice bath (0 °C). Stir the resulting white suspension for 20 minutes.

-

Causality: Pyridine acts as both a base to free the amine from its hydrochloride salt and to quench the HCl generated later. Cooling is necessary to control the exothermic reaction.

-

-

Acylation: Dissolve 4-bromobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred suspension at 0 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Quenching & Workup: Cool the mixture back to 0 °C and carefully quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is often of sufficient purity (>95%) for subsequent steps. If required, further purification can be achieved by silica gel column chromatography.

Application Protocol: Weinreb Ketone Synthesis

This protocol details the reaction of this compound with an organometallic reagent to yield a 4-bromophenyl ketone. Phenylmagnesium bromide is used here as a representative Grignard reagent.

Ketone Synthesis Workflow Diagram

Caption: Workflow for the synthesis of a ketone using a Weinreb amide.

Step-by-Step Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Phenylmagnesium bromide (3.0 M solution in Diethyl Ether, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine

Procedure:

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition: Add the phenylmagnesium bromide solution (1.2 eq) dropwise via a syringe, ensuring the internal temperature remains below 5 °C.

-

Causality: Maintaining a low temperature is critical for the stability of the tetrahedral intermediate, preventing its premature collapse and potential side reactions. A slight excess of the Grignard reagent ensures complete consumption of the starting amide.

-

-

Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor by TLC.

-

Quenching: While still at 0 °C, slowly and carefully add the saturated aqueous NH₄Cl solution to quench the reaction. This protonates the intermediate, causing it to collapse into the ketone and neutralizes any excess Grignard reagent.

-

Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ketone can be purified by column chromatography or recrystallization.

Safety and Handling

Hazard Identification:

-

Causes skin irritation (H315).[3]

-

Causes serious eye irritation (H319).[3]

-

May be harmful if swallowed or inhaled.

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 192436-83-2) is a highly effective and reliable synthetic intermediate. Its value is anchored in the predictable and high-yielding nature of the Weinreb ketone synthesis, which allows for the controlled formation of carbon-carbon bonds with potent organometallic nucleophiles. The presence of the aryl bromide moiety further enhances its utility, offering a secondary site for complex molecule elaboration. The protocols and data presented in this guide provide a robust framework for the successful synthesis, characterization, and application of this important chemical building block.

References

- PubChem | this compound.[Link]

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.Arkivoc, 2008, (xvi), 127-137. [Link]

- The Chemistry of this compound: A Supplier's Insight.Medium.[Link]

Sources

An In-depth Technical Guide to the Physical Properties and Synthetic Applications of 4-Bromo-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-methoxy-N-methylbenzamide, a prominent member of the Weinreb amide family of compounds, is a versatile and highly valued intermediate in modern organic synthesis. Its unique structural features, particularly the N-methoxy-N-methylamide moiety, allow for the controlled and efficient formation of carbon-carbon bonds, primarily in the synthesis of ketones. This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

The strategic placement of a bromine atom on the phenyl ring opens up a vast landscape of synthetic possibilities, enabling its participation in a wide array of cross-coupling reactions. This dual functionality makes this compound an indispensable building block in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. This guide will delve into the causality behind experimental choices, providing not just procedural steps but a deeper understanding of the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. While some ambiguity exists in the literature, with some sources describing it as a solid, it is most commonly available as a colorless to light yellow clear liquid at room temperature.[1][2]

| Property | Value | Source(s) |

| CAS Number | 192436-83-2 | [3] |

| Molecular Formula | C₉H₁₀BrNO₂ | [3] |

| Molecular Weight | 244.09 g/mol | [3] |

| Physical State | Liquid or Solid | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Refractive Index | 1.57 | [1] |

| Specific Gravity | 1.47 | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | |

| Solubility | Moderately soluble in organic solvents |

Note: The physical state of this compound may vary depending on its purity. It is crucial to consult the supplier's specifications. The lack of a definitive boiling point in the literature suggests that it may be prone to decomposition at higher temperatures, making vacuum distillation the preferred method of purification if required. Its moderate solubility in organic solvents is attributed to its combination of a hydrophobic aromatic ring and a polar amide group.

Synthesis of this compound: A Validated Protocol

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution of 4-bromobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This method is highly efficient and provides the desired product in good yield and purity. The following protocol is adapted from established procedures for the synthesis of analogous Weinreb amides.[4]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Bromobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Suspension Formation: Add anhydrous dichloromethane to the flask, followed by the slow addition of pyridine or triethylamine (2.2 equivalents) at 0 °C (ice bath). Stir the resulting suspension for 15-20 minutes. The base neutralizes the HCl salt of the hydroxylamine, liberating the free amine for the reaction.

-

Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension at 0 °C. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine (to remove residual water).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Application in Ketone Synthesis: The Weinreb-Nahm Ketone Synthesis

The primary utility of this compound lies in its application as a precursor to 4-bromophenyl ketones via the Weinreb-Nahm ketone synthesis. This reaction involves the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the Weinreb amide. The key to the success of this methodology is the formation of a stable, chelated tetrahedral intermediate that is resistant to further nucleophilic attack. This intermediate collapses to the ketone only upon acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol.[5][6]

Diagram of the Reaction Mechanism

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Step-by-Step Experimental Protocol for the Synthesis of 4-Bromobenzophenone

This protocol details the synthesis of 4-bromobenzophenone from this compound and phenylmagnesium bromide.

Materials:

-

This compound

-

Phenylmagnesium bromide (solution in THF or diethyl ether)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath. Maintaining a low temperature is critical to control the reaction rate and minimize side reactions.

-

Addition of Grignard Reagent: Slowly add the phenylmagnesium bromide solution (1.1-1.2 equivalents) dropwise via a dropping funnel, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a pre-cooled saturated aqueous NH₄Cl solution. This step protonates the intermediate and destroys any excess Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration and Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude 4-bromobenzophenone can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structural integrity of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons, and the O-methyl protons. Due to restricted rotation around the amide C-N bond, the signals for the N-methyl and O-methyl groups in some N-methoxy-N-methylbenzamides may appear as broad humps at room temperature, which resolve into sharp singlets at higher temperatures.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic chemical shift), and the N-methyl and O-methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹.

Safety and Handling

This compound is classified as a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile synthetic intermediate with significant applications in the synthesis of complex organic molecules. Its ability to cleanly and efficiently form ketones via the Weinreb-Nahm reaction, coupled with the synthetic handles provided by the bromine substituent, makes it an invaluable tool for researchers and professionals in drug discovery and development. The protocols and data presented in this guide are intended to provide a solid foundation for the successful and safe utilization of this important reagent.

References

Sources

- 1. labproinc.com [labproinc.com]

- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | C9H10BrNO2 | CID 10999252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. adichemistry.com [adichemistry.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. This compound(192436-83-2) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 4-Bromo-N-methoxy-N-methylbenzamide: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-methoxy-N-methylbenzamide, a versatile synthetic intermediate with significant applications in pharmaceutical and fine chemical synthesis. The document details its chemical structure and properties, provides validated protocols for its synthesis and subsequent reactions, and explores its role in the construction of complex molecular architectures. Particular emphasis is placed on its function as a Weinreb amide, a cornerstone for the controlled synthesis of ketones, and its utility as a substrate in palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: The Strategic Importance of this compound

This compound, also known as a Weinreb amide, is a bifunctional reagent of considerable strategic importance in modern organic synthesis.[1] Its structure incorporates two key reactive handles: a para-substituted bromophenyl ring and an N-methoxy-N-methylamide moiety. This unique combination allows for sequential and chemoselective functionalization, making it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2]

The brominated aromatic ring serves as a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] The Weinreb amide functionality provides a reliable and high-yielding route to ketones upon reaction with organometallic reagents, overcoming the common problem of over-addition that plagues other acylating agents.[3] This guide will delve into the practical aspects of utilizing this reagent, from its preparation to its application in multi-step syntheses.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

Key Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 192436-83-2 | [5] |

| Molecular Formula | C₉H₁₀BrNO₂ | [4] |

| Molecular Weight | 244.09 g/mol | [5] |

| Appearance | Colorless to light yellow liquid or solid | [5] |

| Purity (Typical) | ≥98% | [5] |

Structural Confirmation: A Spectroscopic Overview

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl group, and the O-methyl group. The aromatic region will display a pair of doublets, typical of a 1,4-disubstituted benzene ring. The N-methyl and O-methyl groups will appear as distinct singlets. Due to restricted rotation around the amide C-N bond, broadening of the N-methyl and O-methyl signals at room temperature may be observed.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbonyl carbon, the aromatic carbons (with the carbon bearing the bromine showing a characteristic upfield shift due to the "heavy atom effect"), and the N-methyl and O-methyl carbons.[6] The carbonyl carbon typically resonates in the range of 168-170 ppm.[3]

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching absorption band in the region of 1640-1660 cm⁻¹.[3]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[3]

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the preparation of this compound involves the reaction of 4-bromobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This procedure can be readily adapted from standard protocols for Weinreb amide synthesis.[3]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

4-Bromobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Base Addition: Add anhydrous dichloromethane, followed by the slow, dropwise addition of anhydrous pyridine or triethylamine (2.2 equivalents) at 0 °C (ice-water bath). Stir the resulting suspension for 20-30 minutes at this temperature.

-

Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Key Synthetic Applications

The Weinreb Ketone Synthesis: A Controlled Approach to Ketones

A primary application of this compound is in the Weinreb ketone synthesis. This reaction allows for the formation of ketones from organometallic reagents without the formation of tertiary alcohol byproducts.[3]

The stability of the tetrahedral intermediate, facilitated by chelation of the magnesium or lithium cation by both the carbonyl and methoxy oxygens, is the key to preventing over-addition.

Sources

4-Bromo-N-methoxy-N-methylbenzamide molecular weight

An In-Depth Technical Guide to 4-Bromo-N-methoxy-N-methylbenzamide

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 192436-83-2) has emerged as a highly valuable and versatile intermediate.[1][2][3] It belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides, which are renowned for their unique reactivity profile.[4][5][6]

This guide provides an in-depth exploration of this compound, moving beyond its molecular weight to elucidate its fundamental chemical principles, synthesis, and critical applications. The compound's structure uniquely combines two powerful synthetic handles: a brominated aromatic ring, primed for cross-coupling reactions, and the Weinreb amide functionality, which allows for the controlled synthesis of ketones and aldehydes.[1][7] This dual-functionality makes it an indispensable tool for researchers and professionals in pharmaceutical and fine chemical synthesis.[1][3]

Section 1: Core Physicochemical & Safety Profile

A precise understanding of a compound's properties is the foundation of its effective application. All quantitative data for this compound is summarized below.

Chemical Identity & Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [8][9] |

| Synonyms | 4-[Methoxy(methyl)carbamoyl]bromobenzene | [10] |

| CAS Number | 192436-83-2 | [8][10][11] |

| Molecular Formula | C₉H₁₀BrNO₂ | [8][10] |

| Molecular Weight | 244.08 g/mol (244.09 reported by some vendors) | [8][10][11] |

| Monoisotopic Mass | 242.98949 Da | [8][12] |

| Physical State | Colorless to light yellow liquid or solid | [7][11] |

| Refractive Index | ~1.57 | [11] |

| Specific Gravity | ~1.47 | [11] |

| SMILES | CN(C(=O)C1=CC=C(C=C1)Br)OC | [8][9][10] |

| InChIKey | YEHZWOBPONLEEH-UHFFFAOYSA-N | [8][9] |

GHS Hazard Information & Safety

As a laboratory reagent, adherence to safety protocols is non-negotiable. The compound is classified as an irritant.

| Hazard Class | GHS Classification | Precautionary Statements (Selected) |

| Skin Corrosion/Irritation | Warning: H315 - Causes skin irritation | P280, P302+P352, P332+P317 |

| Serious Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |

Source: ECHA C&L Inventory.[8]

Handling Recommendations:

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[13][14]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place.[13]

Section 2: The Weinreb Amide: Mechanistic Advantage

First reported by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide has become an essential tool for converting carboxylic acid derivatives into ketones or aldehydes.[4][5] Its utility stems from its ability to solve the classic "over-addition problem."

The Over-Addition Problem

When highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) react with traditional acyl compounds like esters or acid chlorides, the reaction is difficult to stop at the ketone stage. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack that produces an undesired tertiary alcohol, significantly reducing the yield of the target ketone.[5]

The Weinreb Amide Solution

The Weinreb amide elegantly circumvents this issue. Upon nucleophilic attack, it forms a highly stable five-membered ring intermediate, chelated to the metal cation (e.g., MgX⁺ or Li⁺).[15] This tetrahedral intermediate is stable at low temperatures and does not collapse to release the ketone until an aqueous workup is performed.[5][15] This protective mechanism ensures that the reaction stops cleanly after a single addition, preventing over-addition and leading to high yields of the desired ketone or aldehyde upon hydrolysis.[6][15]

Caption: The Weinreb amide mechanism prevents over-addition via a stable intermediate.

Section 3: Synthesis of this compound

The synthesis of Weinreb amides is straightforward and can be accomplished from various starting materials, most commonly carboxylic acids or their corresponding acid chlorides.[4][6] The reaction with an acid chloride is often high-yielding and procedurally simple.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Bromobenzoyl Chloride

This protocol describes a general procedure for the synthesis of the title compound.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) and stir to suspend the solid.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: Add 4-bromobenzoyl chloride (1.0 equivalent) to the suspension.

-

Base Addition: Add pyridine (2.2 equivalents) dropwise to the cooled mixture. The reaction is often exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Once the reaction is complete, dilute the mixture with CH₂Cl₂. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using an ethyl acetate/hexanes gradient) to afford the pure this compound.

Section 4: Key Synthetic Applications

The true power of this compound lies in its subsequent transformations. It serves as a linchpin intermediate for creating more complex molecules.

Caption: Key reaction pathways for this compound.

Protocol: Ketone Synthesis via Grignard Reaction

-

Setup: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[5]

-

Reagent Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1-2 hours.

-

Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting crude 4-bromobenzophenone via column chromatography or recrystallization.

Protocol: Aldehyde Synthesis via Hydride Reduction

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve the Weinreb amide (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C.

-

Reagent Addition: Add a solution of Lithium aluminum hydride (LiAlH₄, 1.0 M in THF, 1.0-1.2 eq.) dropwise.[5]

-

Reaction: Stir the mixture for 30 minutes at -78 °C. Monitor by TLC.

-

Quenching: Carefully quench the reaction at low temperature by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

-

Workup: Allow the mixture to warm to room temperature and stir until a granular precipitate forms. Filter the solids, washing with THF or ethyl acetate. Concentrate the filtrate to yield crude 4-bromobenzaldehyde.

-

Purification: Purify as needed.

Section 5: Analytical Characterization

Confirming the identity and purity of the synthesized or purchased material is a critical step in any scientific endeavor. A combination of spectroscopic and chromatographic methods should be employed.

| Technique | Principle | Information Obtained |

| ¹H & ¹³C NMR | Nuclear Magnetic Resonance | Provides unambiguous structural information, connectivity, and purity assessment. Key signals include aromatic protons, N-methyl, and O-methyl groups. |

| FTIR | Infrared Spectroscopy | Confirms the presence of key functional groups, particularly the amide carbonyl (C=O) stretch (~1640-1660 cm⁻¹) and C-Br bond. |

| Mass Spectrometry (MS) | Mass-to-Charge Ratio | Determines the molecular weight and isotopic pattern. The presence of bromine gives a characteristic M/M+2 isotopic pattern with a ~1:1 ratio. |

| GC/LC | Chromatography | Assesses the purity of the compound and can be used to monitor reaction progress. |

Source: General principles of analytical chemistry.[16]

References

- Wikipedia. Weinreb ketone synthesis. [Link]

- Current Protocols in Nucleic Acid Chemistry. Weinreb amides. [Link]

- PubChem. This compound. [Link]

- Oriental Journal of Chemistry.

- Synlett. Weinreb Amides. [Link]

- AutechCorp. The Chemistry of this compound: A Supplier's Insight. [Link]

- AutechCorp. Expert Sourcing: this compound for Chemical Synthesis. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubChem. 4-Bromo-N-methylbenzamide. [Link]

- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

- PubChemLite. This compound (C9H10BrNO2). [Link]

- ResearchGate. (PDF) 4-Methoxy-N-methylbenzamide. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. CAS 192436-83-2: this compound [cymitquimica.com]

- 8. This compound | C9H10BrNO2 | CID 10999252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. chemscene.com [chemscene.com]

- 11. labproinc.com [labproinc.com]

- 12. PubChemLite - this compound (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. Weinreb amides [pubsapp.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-N-methoxy-N-methylbenzamide

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-Bromo-N-methoxy-N-methylbenzamide, a crucial intermediate in pharmaceutical research and fine chemical manufacturing.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring a robust and reproducible synthesis.

Introduction and Strategic Significance

This compound, also known as a Weinreb-Nahm amide, is a highly versatile synthetic building block.[1][4] Its utility stems from two key structural features:

-

The Weinreb Amide Moiety: The N-methoxy-N-methylamide group is a stable and effective acylating agent. Unlike more reactive species, it readily reacts with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate resists over-addition, allowing for the clean and high-yield synthesis of ketones upon workup.[5][6][7] This controlled reactivity is a cornerstone of modern organic synthesis.[4]

-

The 4-Bromophenyl Group: The bromine atom on the aromatic ring serves as a versatile functional handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile construction of complex molecular architectures by forming new carbon-carbon bonds.[1]

The combination of these features makes this compound an indispensable precursor for a wide range of target molecules in medicinal chemistry and materials science.[1][3]

Synthetic Overview: A Two-Step Approach

The most direct and reliable synthesis of this compound begins with the commercially available 4-bromobenzoic acid. The strategy involves two sequential transformations:

-

Carboxylic Acid Activation: Conversion of the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride.

-

Amide Formation: Nucleophilic acyl substitution of the acyl chloride with N,O-dimethylhydroxylamine.

This approach is widely adopted due to its efficiency, scalability, and the generally high purity of the resulting product.

Diagram of the Synthetic Pathway

Caption: Overall two-step synthesis of the target Weinreb amide.

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials. Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[8][9][10][11] All operations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times.[8][12]

Part A: Synthesis of 4-Bromobenzoyl Chloride

Principle: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), which shifts the equilibrium towards the product. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobenzoic Acid | 201.02 | 10.0 g | 0.0497 |

| Thionyl Chloride (SOCl₂) | 118.97 | 11.8 g (7.2 mL) | 0.0994 |

| N,N-Dimethylformamide (DMF) | 73.09 | ~3 drops | Catalytic |

| Dichloromethane (DCM) | 84.93 | 50 mL | Solvent |

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a bubbler containing mineral oil or a scrubbing solution of aqueous NaOH) to neutralize the HCl and SO₂ gases produced.

-

Reagent Addition: To the flask, add 4-bromobenzoic acid (10.0 g, 0.0497 mol) and dichloromethane (50 mL).

-

Catalyst and Reagent: Add 3 drops of DMF to the suspension. While stirring, slowly add thionyl chloride (7.2 mL, 0.0994 mol) to the flask.[13]

-

Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours.[13] The reaction is typically complete when the solution becomes clear and gas evolution ceases.

-

Isolation: Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromobenzoyl chloride is a liquid or low-melting solid and is often used in the next step without further purification.

Part B: Synthesis of this compound

Principle: The highly electrophilic 4-bromobenzoyl chloride reacts readily with the nucleophilic N,O-dimethylhydroxylamine. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction and to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt, liberating the free amine for reaction.[14]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude 4-Bromobenzoyl Chloride | 219.47 | ~10.9 g | ~0.0497 |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 5.34 g | 0.0547 |

| Pyridine | 79.10 | 8.0 mL | 0.0994 |

| Dichloromethane (DCM) | 84.93 | 75 mL | Solvent |

| 1 M Hydrochloric Acid | - | ~50 mL | Workup |

| Saturated Sodium Bicarbonate | - | ~50 mL | Workup |

| Brine | - | ~50 mL | Workup |

| Anhydrous Magnesium Sulfate | - | As needed | Drying Agent |

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve N,O-dimethylhydroxylamine hydrochloride (5.34 g, 0.0547 mol) in dichloromethane (75 mL).

-

Cooling: Cool the suspension to 0°C using an ice-water bath.

-

Base Addition: Slowly add pyridine (8.0 mL, 0.0994 mol) to the stirred suspension.

-

Acyl Chloride Addition: Dissolve the crude 4-bromobenzoyl chloride from Part A in ~25 mL of dichloromethane and add it to the addition funnel. Add this solution dropwise to the cold reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a colorless liquid or white solid.[15]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₉H₁₀BrNO₂[15][16][17] |

| Molecular Weight | 244.09 g/mol [15][16][17] |

| Appearance | Colorless liquid or white solid[15] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6 (d, 2H), 7.5 (d, 2H), 3.5 (s, 3H), 3.3 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~169, 135, 131, 129, 125, 61, 34 |

| Purity (by GC) | >95%[15] |

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure, highlighting key decision points and quality control checks.

Caption: Step-by-step workflow for the synthesis of the target amide.

Trustworthiness & Troubleshooting

-

Moisture Sensitivity: Thionyl chloride and 4-bromobenzoyl chloride are highly sensitive to moisture. Ensure all glassware is oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for larger-scale reactions.

-

Incomplete Reaction (Part A): If the starting carboxylic acid is still present after the initial reflux period, an additional small portion of thionyl chloride can be added, and reflux can be continued for another hour.

-

Workup Emulsions: During the aqueous workup in Part B, emulsions can sometimes form. Adding more brine and allowing the mixture to stand can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent their formation.

-

Purification: While the crude product is often of sufficient purity for subsequent steps, flash chromatography is recommended to remove any residual starting materials or byproducts, ensuring the high quality required for drug development applications.

References

- Thionyl chloride - Safety D

- Synthesis of 4-bromobenzoyl chloride - PrepChem.com. (URL: )

- Safety Data Sheet: Thionyl chloride - Carl ROTH. (URL: )

- THIONYL CHLORIDE - CAMEO Chemicals - NOAA. (URL: )

- Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (URL: )

- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D

- Preparation of 4-bromobenzoyl chloride - PrepChem.com. (URL: )

- Weinreb ketone synthesis - Wikipedia. (URL: [Link])

- This compound, 1G - B5728-1G - Lab Pro Inc. (URL: )

- The Chemistry of this compound: A Supplier's Insight. (URL: )

- This compound | C9H10BrNO2 | CID 10999252 - PubChem. (URL: [Link])

- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent - Taylor & Francis Online. (URL: [Link])

- Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. (URL: [Link])

- Expert Sourcing: this compound for Chemical Synthesis. (URL: [Link])

- This compound: A Versatile Pharmaceutical Intermediate for Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. (URL: [Link])

- Synthesis of Weinreb and their Derivatives (A-Review)

- KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google P

- 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem. (URL: [Link])

- Organic Syntheses Procedure. (URL: [Link])

- Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation - ChemSpider Synthetic Pages. (URL: [Link])

- Synthesis of N, O-dimethylhydroxylamine hydrochloride - ResearchG

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. westliberty.edu [westliberty.edu]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. nj.gov [nj.gov]

- 12. bionium.miami.edu [bionium.miami.edu]

- 13. prepchem.com [prepchem.com]

- 14. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]

- 15. labproinc.com [labproinc.com]

- 16. This compound | C9H10BrNO2 | CID 10999252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemscene.com [chemscene.com]

A Technical Guide to the Safe Handling of 4-Bromo-N-methoxy-N-methylbenzamide for Advanced Research

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 4-Bromo-N-methoxy-N-methylbenzamide (CAS No. 192436-83-2). It is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. As a Weinreb amide, this reagent is a valuable tool in organic synthesis, often used to create ketones with high specificity. However, its utility necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risk.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide not only the "what" but the "why" behind safety procedures, grounding them in the principles of chemical reactivity, toxicology, and field-proven laboratory best practices.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a substituted aromatic compound whose structure informs its reactivity and potential physiological effects.

| Property | Value | Source(s) |

| CAS Number | 192436-83-2 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical State | Colorless Liquid or Solid | [1] |

| Specific Gravity | ~1.47 | [1] |

| Refractive Index | ~1.57 | [1] |

Note: Physical properties can vary based on purity and ambient conditions. Always consult the supplier-specific SDS for the most accurate information.

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary concerns are its effects upon direct contact with skin and eyes.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements (Selected):

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

Scientist's Perspective: The "Why" Behind the Warnings

The irritant nature of this compound likely stems from the combination of the electrophilic aromatic ring, activated by the bromine atom, and the amide functional group. Upon contact with skin or eye tissue, the compound can interact with proteins and lipids in cell membranes, disrupting their structure and triggering an inflammatory response. This is a common characteristic of many reactive organic molecules used in synthesis.[3] The precautionary statements are not merely suggestions but are critical steps to prevent this inflammatory cascade from occurring.[4]

Section 3: Risk Assessment and Exposure Control

For a research chemical where long-term toxicological data is scarce, a conservative approach to exposure control is mandatory.[5] The primary routes of exposure are dermal contact, eye contact, and potentially inhalation of aerosols.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[3] This is the primary engineering control to prevent inhalation exposure and contain any accidental spills.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE) Protocol:

The selection of PPE is not a one-size-fits-all approach. It must be based on a risk assessment of the specific procedure being performed. The following diagram outlines a self-validating system for PPE selection.

Caption: PPE selection workflow for handling the compound.

Section 4: Safe Handling, Storage, and Chemical Compatibility

Adherence to meticulous handling and storage protocols is fundamental to laboratory safety.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of any unnecessary equipment or chemicals.[6]

-

PPE Donning: Don the appropriate PPE as determined by your risk assessment (see Section 3 diagram). For gloves, nitrile is generally appropriate for incidental contact, but consult a glove compatibility chart for prolonged handling.[5]

-

Chemical Transfer: If the compound is a solid, use a spatula or powder funnel to minimize dust generation. If it is a liquid, use a syringe or pipette. Always perform transfers over a tray or secondary containment to catch any spills.

-

Reaction Setup: When adding the compound to a reaction vessel, do so slowly and in a controlled manner.

-

Post-Handling: After use, securely close the container. Wipe down the work surface with an appropriate solvent (e.g., isopropanol) and dispose of the wipe as hazardous waste.

-

Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water immediately after work is complete.[4]

Storage Requirements:

-

Container: Keep in a tightly closed, original manufacturer's container.[7]

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.

-

Segregation: Store away from incompatible materials. As a brominated compound, it should be segregated from strong oxidizing agents and strong bases, which could potentially initiate hazardous reactions.[8]

Section 5: Emergency Procedures and First Aid

Preparation is key to effectively managing an emergency. All laboratory personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. If irritation persists, seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[9] Remove contact lenses if it can be done easily. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Accidental Release (Spill) Response:

The appropriate response to a spill depends on its size and location. The following decision tree provides a logical workflow for spill management.

Caption: Decision tree for chemical spill response.

Section 6: Toxicological Profile

Inferred Hazards:

-

Acute Effects: The primary known hazards are skin and eye irritation, as established by GHS classification.

-

Chronic Effects: There is no available data on the carcinogenic, mutagenic, or reproductive effects of this specific compound. In the absence of data, it is prudent to assume that any novel or sparsely studied chemical could have long-term health effects.[5][6] Therefore, minimizing exposure to the lowest possible level is the most critical safety principle.

-

Structural Analogs: Other substituted benzamides and brominated aromatic compounds can exhibit a range of toxicities. The N-methoxy-N-methylamide (Weinreb amide) functionality itself is generally used to temper the reactivity of the carbonyl group, but the overall toxicological profile is dictated by the entire molecule.

Section 7: Disposal Considerations

Chemical waste disposal must be conducted in strict accordance with institutional, local, and national regulations.

General Protocol:

-

Waste Segregation: Never mix waste streams. This compound and materials contaminated with it should be disposed of in a dedicated, labeled "Halogenated Organic Waste" container.[10]

-

Containerization: Use a chemically compatible, leak-proof container that can be securely sealed. Label the container clearly with its contents.

-

Unused Product: Dispose of any unused or expired product as hazardous waste. Do not attempt to pour it down the drain or dispose of it in regular trash.[3]

-

Collection: Follow your institution's procedures for hazardous waste collection. This typically involves submitting a request for pickup by the Environmental Health and Safety (EHS) department.[10]

By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

- (n.d.). Novel Chemicals with Unknown Hazards SOP.

- (n.d.). Emergency Response Guide for Laboratories.

- Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Irritants.

- Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.

- Princeton EHS. (n.d.). Section 3: Emergency Procedures.

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

- PubChem. (n.d.). 4-Bromo-N-methylbenzamide.

- World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.

- Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). 4-Bromo-3-methoxy-N-methylbenzamide.

- Stack Exchange. (2020, June 26). Which is the major product of bromination of 3-(dimethylamino)benzamide, ortho or para?

- NCERT. (n.d.). Amines.

- Loughborough University. (n.d.). Hazardous Substances.

- NSF Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.

- Journal of the American Chemical Society. (n.d.). Mechanism of N-Fluorobenzenesulfonimide Promoted Diamination and Carboamination Reactions: Divergent Reactivity of a Pd(IV) Species.

- Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

Sources

- 1. labproinc.com [labproinc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. umdearborn.edu [umdearborn.edu]

- 4. ehs.stanford.edu [ehs.stanford.edu]

- 5. twu.edu [twu.edu]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Storage, Handling, and Stability of 4-Bromo-N-methoxy-N-methylbenzamide

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the optimal storage, handling, and stability characteristics of 4-Bromo-N-methoxy-N-methylbenzamide (CAS No. 192436-83-2). As a critical intermediate in modern organic synthesis, particularly in the construction of complex pharmaceutical agents, ensuring its integrity is paramount for reproducible and successful outcomes.

Introduction: The Synthetic Utility of a Weinreb Amide

This compound is a specialized acylating agent belonging to the class of Weinreb amides. First reported by Nahm and Weinreb in 1981, this functional group revolutionized the synthesis of ketones and aldehydes from carboxylic acid derivatives.[1] Its primary advantage lies in the remarkable stability of the N-methoxy-N-methylamide moiety, which masterfully circumvents the common problem of over-addition by organometallic reagents—an issue that frequently plagues reactions involving esters or acid chlorides.[2][3] The presence of a bromine atom on the aromatic ring also provides a versatile handle for downstream transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), making it an invaluable building block in medicinal chemistry.

This guide moves beyond simple supplier-provided data to explain the chemical principles governing the stability of this reagent, outlining best practices grounded in mechanistic understanding and providing robust protocols for stability validation.

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper use. While some suppliers list the compound as a solid and others as a liquid, this is likely due to minor variations in purity or ambient temperature, as its melting point is near room temperature.[4][5][6]

| Property | Data | Source(s) |

| CAS Number | 192436-83-2 | [7][8][9] |

| Molecular Formula | C₉H₁₀BrNO₂ | [7][8][9] |

| Molecular Weight | ~244.09 g/mol | [4][7][9] |

| IUPAC Name | This compound | [8][9] |

| Appearance | Colorless to light yellow clear liquid or solid | [4][5] |

| Common Purity | ≥95.0% to ≥98% (GC) | [4][7] |

The Structural Basis for Stability: The Weinreb Amide Moiety

The defining feature of this compound is its Weinreb amide group. The inherent stability of this functional group during nucleophilic attack is not accidental; it is the result of a specific mechanistic pathway. When an organometallic (R'-M) or hydride (H-M) reagent attacks the carbonyl carbon, it forms a tetrahedral intermediate. Unlike the intermediate formed from an ester, this species is stabilized by the chelation of the metal atom between the carbonyl oxygen and the methoxy oxygen.[10][11] This five-membered chelated ring is remarkably stable at low temperatures, preventing the collapse of the intermediate and subsequent second addition (over-addition).[2] The desired ketone or aldehyde is only liberated upon aqueous workup.

Recommended Storage Conditions

To preserve the chemical integrity of this compound, adherence to disciplined storage protocols is essential. The following conditions are derived from safety data sheets, chemical supplier recommendations, and established best practices for sensitive reagents.[6][7][12][13]

| Parameter | Recommendation | Rationale |

| Temperature | Short-Term (< 6 months): Store at ambient room temperature (15-25°C).[6][7] Long-Term (> 6 months): Store refrigerated (2-8°C). | While generally stable at room temperature, long-term storage at reduced temperatures minimizes the rate of any potential slow hydrolytic or thermal degradation pathways. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | This is the most critical parameter. An inert atmosphere prevents degradation via hydrolysis from atmospheric moisture and mitigates potential oxidation.[13] |

| Container | Keep in a tightly sealed, amber glass container or a vial with a PTFE-lined cap. | Protects the compound from photolytic degradation caused by UV light and prevents moisture ingress.[13] |

| Location | Store in a cool, dry, and well-ventilated chemical storage area. | Ensures a stable environment and prevents accidental contact with incompatible materials.[12][14] |

Potential Degradation Pathways and Incompatibilities

Although robust under standard synthetic conditions, the molecule is susceptible to degradation under forcing conditions. Understanding these pathways is key to troubleshooting unexpected experimental results.

-

Hydrolysis: The amide bond is the primary site of vulnerability. Under strongly acidic or basic conditions, it can be cleaved to yield 4-bromobenzoic acid and N,O-dimethylhydroxylamine.[13] This pathway is generally slow at neutral pH but can be accelerated by heat and potent acids or bases.

-

Photodegradation: Aromatic halides can be sensitive to high-energy UV light, which can potentially initiate radical reactions. While standard laboratory lighting is unlikely to cause significant degradation, direct, prolonged exposure should be avoided.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can promote decomposition.[15][16]

Handling and Safety Protocols

Adherence to safety protocols is non-negotiable. The compound is classified as a skin and eye irritant.[9]

| Protocol | Specification | Source(s) |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. | [14][16] |

| Personal Protective Equipment (PPE) | - Gloves: Nitrile or other chemical-resistant gloves. - Eye Protection: Safety glasses with side shields or goggles. - Clothing: Standard laboratory coat. | [14] |

| Handling Practices | - Avoid breathing vapors or mists.[17] - Avoid contact with skin and eyes. - Wash hands thoroughly after handling.[18] - Keep container tightly closed when not in use. | |

| First Aid | - Skin Contact: Wash off with plenty of soap and water.[9] - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9] - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[18] |

Self-Validating Systems: Protocols for Forced Degradation Studies

For applications requiring the highest level of quality assurance, such as in GMP environments or when developing long-term storage solutions for a formulated product, forced degradation studies are essential. These experiments intentionally stress the compound to identify potential degradation products and determine its intrinsic stability. The following protocols are based on established ICH guidelines and can be adapted as needed.[13]

A. Acidic and Basic Hydrolysis

-

Objective: To determine the compound's susceptibility to acid and base-catalyzed hydrolysis.

-

Protocol:

-

Prepare a stock solution of this compound in acetonitrile at ~1 mg/mL.

-

For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 1 N HCl.

-

For basic hydrolysis, mix 1 mL of the stock solution with 1 mL of 1 N NaOH.

-

Incubate both solutions at 60°C. A parallel experiment at room temperature should also be run.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

-

Immediately neutralize the aliquots (the basic sample with HCl, the acidic sample with NaOH) to a pH of ~7 and dilute with mobile phase.

-

Analyze by HPLC.

-

B. Oxidative Degradation

-

Objective: To evaluate the compound's stability in the presence of an oxidizing agent.

-

Protocol:

-

Prepare a stock solution as described above.

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubate the solution at room temperature, protected from light.

-

Monitor the reaction at various time intervals.

-

Analyze samples directly by HPLC.

-

C. Thermal Degradation

-

Objective: To determine the effect of heat on the compound's stability in the solid state.

-

Protocol:

-

Place a small, accurately weighed amount of the solid compound in a clear glass vial.

-

Heat the sample in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

-

At the end of the period, remove the sample, allow it to cool, and dissolve it in a known volume of solvent.

-

Analyze by HPLC and compare against a standard solution prepared from unstressed material.

-

D. Photolytic Degradation

-

Objective: To assess the compound's sensitivity to light.

-

Protocol:

-

Expose both the solid compound and a solution (~1 mg/mL) to a light source that meets ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample.

-

Analyze the samples by HPLC at a predetermined time point and compare the results to the protected control.

-

Conclusion

This compound is a robust and reliable synthetic intermediate, a status conferred by the unique stabilizing properties of its Weinreb amide functionality. Its long-term integrity is best preserved by storing it under a dry, inert atmosphere in a tightly sealed, light-resistant container, with refrigeration recommended for storage extending beyond six months. While resistant to degradation under typical conditions, it is susceptible to hydrolysis under harsh acidic or basic conditions. By implementing the storage, handling, and validation protocols detailed in this guide, researchers can ensure the quality of this vital reagent, leading to more reliable and reproducible synthetic outcomes.

References

- Fisher Scientific. This compound 95.0+%, TCI America™. [Link]

- Current Protocols in Nucleic Acid Chemistry. Weinreb amides. [Link]

- Wikipedia. Weinreb ketone synthesis. [Link]

- Autech Industry Co.,Limited. The Chemistry of this compound: A Supplier's Insight. [Link]

- PubChem, National Center for Biotechnology Information. This compound. [Link]

- Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]

- ResearchGate.

- PubChem, National Center for Biotechnology Inform

- Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. [Link]

- PubChemLite. This compound (C9H10BrNO2). [Link]

Sources

- 1. Weinreb amides [pubsapp.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. labproinc.com [labproinc.com]

- 5. CAS 192436-83-2: this compound [cymitquimica.com]

- 6. This compound | 192436-83-2 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. This compound | C9H10BrNO2 | CID 10999252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]